

# An In-depth Technical Guide to the Spectral Characteristics of 1-Cyanobenzotriazole

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## Compound of Interest

Compound Name: 1-Cyanobenzotriazole

Cat. No.: B098145

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This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the versatile cyanating agent, **1-cyanobenzotriazole**. The information presented herein is intended to support researchers in the accurate identification and characterization of this important synthetic reagent.

## Spectroscopic Data

The following sections present the key NMR and IR spectral data for **1-cyanobenzotriazole**, organized for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **1-cyanobenzotriazole** is readily achieved through  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. The chemical shifts are indicative of the aromatic benzotriazole core and the attached nitrile group.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data of **1-Cyanobenzotriazole**

Nucleus	Chemical Shift ( $\delta$ ) in ppm	Multiplicity / Coupling Constant (J)	Assignment
$^1\text{H}$	8.23	d, $J = 8.4$ Hz	Aromatic CH
7.87-7.76	m	Aromatic CH	
7.68-7.58	m	Aromatic CH	
$^{13}\text{C}$	143.3	-	Aromatic C
132.7	-	Aromatic C	
131.6	-	Aromatic C	
126.8	-	Aromatic CH	
121.4	-	Aromatic CH	
109.5	-	Aromatic CH	
103.7	-	Cyano C	

Note: Spectra were recorded in chloroform-d ( $\text{CDCl}_3$ ) solution.[\[1\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups within **1-cyanobenzotriazole**. The characteristic absorption bands confirm the presence of the aromatic ring system and the nitrile functional group.

Table 2: Predicted Infrared (IR) Spectral Data of **1-Cyanobenzotriazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2240-2220	Strong, Sharp	C≡N (Nitrile) stretch
~1600-1450	Medium to Strong	Aromatic C=C ring stretches
~1300-1000	Medium	C-N stretch
~900-675	Strong	Aromatic C-H out-of-plane bending

Note: This table is based on established IR correlation charts for the functional groups present in the molecule. Experimental values may vary slightly.

## Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **1-cyanobenzotriazole**.

### Synthesis of 1-Cyanobenzotriazole

**1-Cyanobenzotriazole** can be readily synthesized from benzotriazole. The following protocol is adapted from a literature procedure.[1]

Procedure:

- To a stirred solution of benzotriazole in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add a solution of cyanogen bromide (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1.5 hours.
- Filter the reaction mixture to remove the inorganic salts and wash the precipitate with THF.

- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **1-cyanobenzotriazole** as a solid.

## NMR Spectroscopic Analysis

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz for <sup>1</sup>H and 75 MHz for <sup>13</sup>C is suitable for the analysis.

### Sample Preparation:

- Dissolve approximately 5-10 mg of the **1-cyanobenzotriazole** sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: Appropriate range to cover the aromatic region (e.g., 0-10 ppm).
- Temperature: 298 K

### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Sequence: Standard proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more, depending on the concentration.
- Relaxation Delay: 2-5 seconds

- Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
- Temperature: 298 K

## IR Spectroscopic Analysis

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

Sample Preparation (ATR):

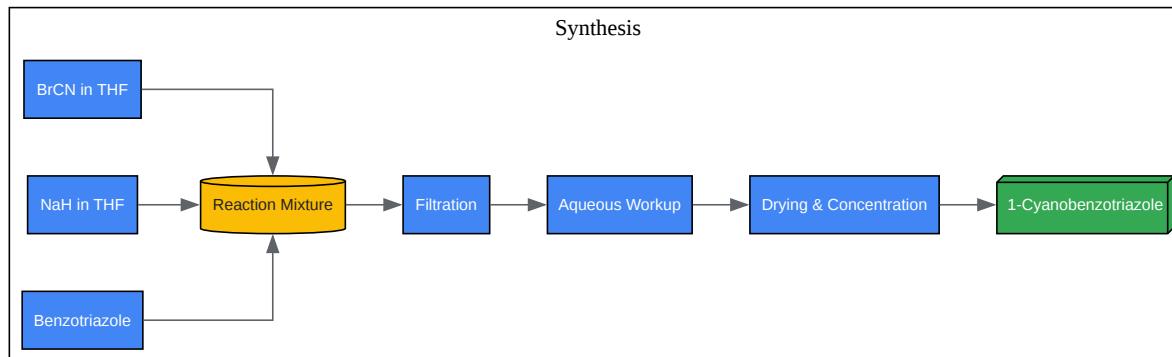
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **1-cyanobenzotriazole** sample directly onto the ATR crystal, ensuring good contact.
- Apply pressure using the ATR pressure clamp to ensure a good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32

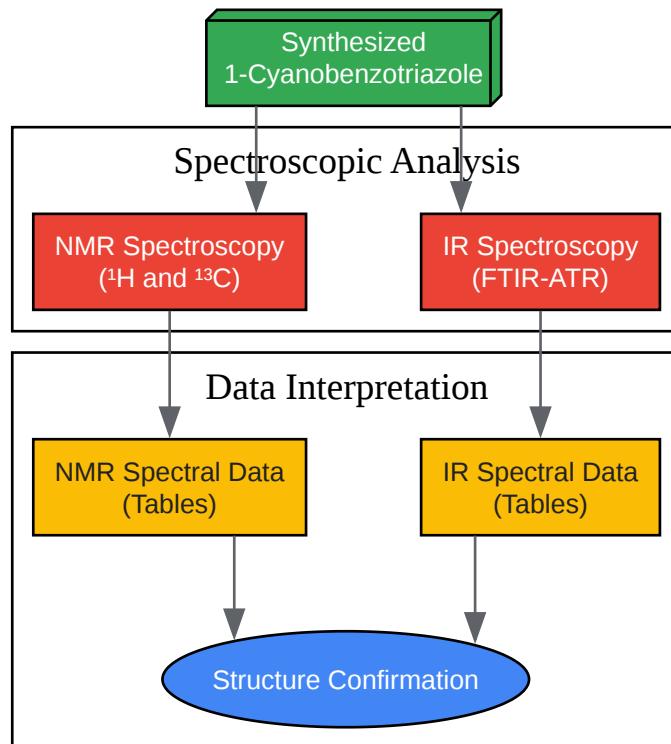
## Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for **1-cyanobenzotriazole**.



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Caption: Synthesis workflow for **1-cyanobenzotriazole**.



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Caption: Characterization workflow for **1-cyanobenzotriazole**.

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## References

- 1. 1-Cyanobenzotriazole | C7H4N4 | CID 854385 - PubChem [pubchem.ncbi.nlm.nih.gov]
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